GN2M3GN2-2AB

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

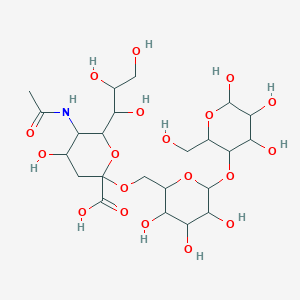

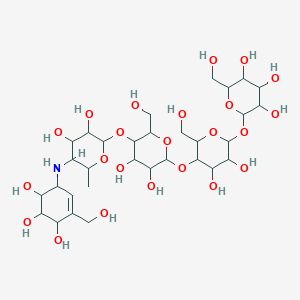

La synthèse du GN2M3GN2-2AB implique généralement la libération enzymatique des N-glycanes à partir de glycoprotéines, suivie d'une marquage avec du 2-aminobenzamide. Le processus commence par la dénaturation de la protéine cible, qui est ensuite soumise à un clivage enzymatique à l'aide de la PNGase F afin de libérer les N-glycanes. Les glycanes libérés sont ensuite marqués avec du 2-aminobenzamide par amination réductrice .

Méthodes de production industrielle

La production industrielle du this compound suit un processus similaire, mais à plus grande échelle. L'utilisation de plateformes de préparation d'échantillons de N-glycanes haute performance, telles que l'Agilent AdvanceBio Gly-X 2-AB Express, permet une production efficace et rapide. Cette méthode implique une étape de déglycosylation en solution de cinq minutes, suivie d'un marquage au 2-aminobenzamide sur une matrice à l'état solide .

Analyse Des Réactions Chimiques

Types de réactions

Le GN2M3GN2-2AB subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les liaisons glycosidiques ou l'étiquette 2-aminobenzamide.

Substitution : Des réactions de substitution peuvent se produire au niveau des liaisons glycosidiques, conduisant à la formation de différentes structures de glycanes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le périodate de sodium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les conditions de ces réactions varient, mais impliquent généralement des températures et des niveaux de pH contrôlés pour garantir la spécificité et l'efficacité .

Principaux produits

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la glycosylation et les interactions des glycanes.

Biologie : Joue un rôle dans la compréhension des interactions protéine-glycane et des voies de signalisation cellulaire.

Médecine : Recherché pour son potentiel dans le développement de médicaments et les applications thérapeutiques, en particulier pour cibler les maladies liées aux glycanes.

Industrie : Utilisé dans le développement de produits biopharmaceutiques et comme standard dans l'analyse des glycanes

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les protéines et les récepteurs de liaison aux glycanes. Ces interactions peuvent moduler diverses voies cellulaires, notamment la transduction du signal et les réponses immunitaires. Les effets du composé sont médiés par ses liaisons glycosidiques et l'étiquette 2-aminobenzamide, qui facilitent la liaison aux molécules cibles .

Applications De Recherche Scientifique

GN2M3GN2-2AB has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying glycosylation and glycan interactions.

Biology: Plays a role in understanding protein-glycan interactions and cellular signaling pathways.

Medicine: Investigated for its potential in drug development and therapeutic applications, particularly in targeting glycan-related diseases.

Industry: Utilized in the development of biopharmaceuticals and as a standard in glycan analysis

Mécanisme D'action

The mechanism of action of GN2M3GN2-2AB involves its interaction with specific molecular targets, such as glycan-binding proteins and receptors. These interactions can modulate various cellular pathways, including signal transduction and immune responses. The compound’s effects are mediated through its glycosidic linkages and the 2-aminobenzamide label, which facilitate binding to target molecules .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires au GN2M3GN2-2AB comprennent d'autres N-glycanes marqués, tels que :

- GlcNAcβ (1-2)Manα (1-3) [GlcNAcβ (1-2)Manα (1-6)]Manβ (1-4)GlcNAcβ (1-4)GlcNAc-2AA

- GlcNAcβ (1-2)Manα (1-3) [GlcNAcβ (1-2)Manα (1-6)]Manβ (1-4)GlcNAcβ (1-4)GlcNAc-2AP .

Unicité

Le this compound est unique en raison de ses liaisons glycosidiques spécifiques et de la présence de l'étiquette 2-aminobenzamide, qui améliore ses propriétés de fluorescence et le rend très approprié pour les applications analytiques. Sa structure permet des interactions précises avec les protéines de liaison aux glycanes, ce qui en fait un outil précieux dans la recherche en glycomique .

Propriétés

IUPAC Name |

2-[[2-acetamido-4-[3-acetamido-5-[4-[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H92N6O36/c1-17(70)60-23(9-59-22-8-6-5-7-21(22)51(58)87)34(75)46(24(74)10-64)95-54-33(63-20(4)73)42(83)47(29(15-69)93-54)96-55-45(86)48(97-57-50(44(85)38(79)28(14-68)92-57)99-53-32(62-19(3)72)41(82)36(77)26(12-66)90-53)39(80)30(94-55)16-88-56-49(43(84)37(78)27(13-67)91-56)98-52-31(61-18(2)71)40(81)35(76)25(11-65)89-52/h5-8,23-50,52-57,59,64-69,74-86H,9-16H2,1-4H3,(H2,58,87)(H,60,70)(H,61,71)(H,62,72)(H,63,73) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGMISLMPMVBFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(CNC5=CC=CC=C5C(=O)N)NC(=O)C)O)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H92N6O36 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)

![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)